3,4-Bis(trifluoromethyl)pyridine
Overview
Description
3,4-Bis(trifluoromethyl)pyridine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 3 and 4 positions. This compound is notable for its unique chemical properties, which are largely attributed to the electron-withdrawing effects of the trifluoromethyl groups. These properties make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
3,4-Bis(trifluoromethyl)pyridine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique characteristics of the fluorine atom and the pyridine moiety . These unique properties allow TFMP derivatives to interact effectively with their targets, leading to changes that result in the protection of crops from pests .
Biochemical Pathways
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives likely influence their pharmacokinetic properties .
Result of Action
The primary result of the action of TFMP derivatives is the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Action Environment
The action environment of TFMP derivatives can influence their efficacy and stability. For example, the vapor-phase reactor used for the synthesis of TFMP derivatives includes two phases: a catalyst fluidized-bed phase and an empty phase . This suggests that the environment in which TFMP derivatives are synthesized and applied can impact their effectiveness.
Biochemical Analysis
Biochemical Properties
3,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yields and purity. These processes may involve the use of vapor-phase reactors where the pyridine substrate is exposed to trifluoromethylating agents in the presence of a catalyst. This method allows for efficient scaling up and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different functionalized pyridines .
Scientific Research Applications
3,4-Bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,5-Trifluoromethylpyridine: Known for its fungicidal activity.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness: 3,4-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of its trifluoromethyl groups, which confer distinct chemical and physical properties. This positioning enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-3-5(4)7(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYGFFYEEPFDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565743 | |
Record name | 3,4-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-46-9 | |
Record name | 3,4-Bis(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20857-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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